(R)-Bicalutamide

Androgen Receptor Pharmacology Chiral Drug Differentiation Prostate Cancer Research

(R)-Bicalutamide is the active enantiomer responsible for ~99% of steady-state plasma levels and 60-fold greater antiandrogenic potency versus the inactive (S)-enantiomer. Using racemic material introduces an inactive, rapidly cleared component that skews dose-response curves and underestimates true AR binding affinity (Ki) and functional antagonism (IC50). Only the pure (R)-enantiomer replicates the 1-week half-life and 10-fold plasma accumulation observed clinically, making it indispensable for in vivo xenograft models, hepatocyte clearance assays, chiral HPLC method validation, and as a benchmark reference standard for novel AR-targeted agents.

Molecular Formula C18H14F4N2O4S
Molecular Weight 430.4 g/mol
CAS No. 90357-06-5
Cat. No. B1683754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Bicalutamide
CAS90357-06-5
Synonyms4'-cyano-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide
bicalutamide
Casodex
Cosudex
ICI 176334
ICI-176334
Molecular FormulaC18H14F4N2O4S
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1
InChIKeyLKJPYSCBVHEWIU-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Crystalline Solid
SolubilitySlightly soluble in chloroform and absolute ethanol;  sparingly soluble in methanol;  soluble in acetone and tetrahydrofuan
Practically insoluble in water at 37 °C (5 mg/1000 mL)
9.28e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Bicalutamide (CAS 90357-06-5) Procurement Guide: Active Enantiomer of Bicalutamide for Androgen Receptor Research and Oncology Applications


(R)-Bicalutamide (CAS 90357-06-5), the (R)-enantiomer of the non-steroidal antiandrogen (NSAA) bicalutamide, is a chiral small molecule with the molecular formula C₁₈H₁₄F₄N₂O₄S and a molecular weight of 430.37 g/mol . It functions as a potent and selective competitive antagonist of the androgen receptor (AR) . As the therapeutically active enantiomer, its antineoplastic effects are attributed to its direct, high-affinity binding to the AR, which inhibits androgen-mediated gene transcription and subsequent tumor cell proliferation [1]. Its unique stereochemistry dictates a distinct pharmacological profile that is fundamentally different from its (S)-counterpart.

Procurement Risk Alert: Why Racemic or (S)-Bicalutamide Cannot Substitute for (R)-Bicalutamide in Research and Development


Substituting (R)-bicalutamide with the racemic mixture or the (S)-enantiomer is not scientifically valid due to profound pharmacokinetic and pharmacodynamic differences. The (S)-enantiomer is essentially inactive and is rapidly cleared, while the (R)-enantiomer accounts for approximately 99% of total steady-state plasma levels [1][2]. The (R)-enantiomer has a plasma elimination half-life of about 1 week and accumulates 10-fold in plasma with daily dosing, whereas the (S)-enantiomer is cleared much more rapidly (half-life of ~1.3 days) [1][3][4]. Furthermore, the (R)-enantiomer exhibits an antiandrogenic activity that is 60 times greater than that of the (S)-enantiomer [5]. Using racemic bicalutamide introduces an inactive, rapidly cleared component that does not contribute to efficacy and may place unnecessary metabolic burden on the liver, particularly in hepatic impairment models [5].

Quantitative Evidence for (R)-Bicalutamide (90357-06-5) Selection: Comparative Data vs. (S)-Enantiomer and In-Class Alternatives


(R)-Bicalutamide vs. (S)-Bicalutamide: 60-Fold Superiority in Androgen Receptor Antagonist Activity

The (R)-enantiomer of bicalutamide demonstrates a 60-fold higher antiandrogenic activity compared to the (S)-enantiomer. This dramatic difference in potency is due to stereoselective binding to the androgen receptor, rendering the (S)-enantiomer essentially inactive. This quantitative data is derived from patent literature detailing the necessity for chiral synthesis [1][2].

Androgen Receptor Pharmacology Chiral Drug Differentiation Prostate Cancer Research

(R)-Bicalutamide Exhibits a 100-Fold Higher Steady-State Plasma Concentration than (S)-Bicalutamide

Following daily oral administration, the steady-state plasma concentration (Css) of the active (R)-enantiomer is approximately 100-fold higher than that of the (S)-enantiomer. This extreme disparity is a result of the (S)-enantiomer being rapidly cleared while the (R)-enantiomer accumulates significantly due to its long half-life [1].

Pharmacokinetics Stereoselective Clearance Drug Accumulation

(R)-Bicalutamide Demonstrates a ~170-Fold Slower Clearance Compared to (S)-Bicalutamide

The clearance of the (S)-enantiomer is extremely rapid relative to the (R)-enantiomer. The clearance rate for the (S)-enantiomer is reported as 7.3 mL/min/kg, while for the (R)-enantiomer, it is only 0.043 mL/min/kg [1]. This stark contrast in elimination kinetics explains the vast difference in plasma accumulation and half-life.

Drug Metabolism Hepatic Clearance Stereoselective Pharmacokinetics

(R)-Bicalutamide Achieves a Steady-State Concentration (Css) of ~9 μg/mL with Standard Dosing, Representing 99% of Total Circulating Drug

During daily administration of 50 mg bicalutamide, the (R)-enantiomer achieves a steady-state plasma concentration of approximately 9 μg/mL, and at this steady-state, it accounts for 99% of the total circulating enantiomers [1][2]. The (S)-enantiomer, in contrast, contributes negligibly to the total drug exposure.

Therapeutic Drug Monitoring Steady-State Pharmacokinetics Dosing Regimen

(R)-Bicalutamide Exhibits Superior Tolerability and Fewer Drug-Drug Interactions than Second-Generation AR Inhibitors like Enzalutamide

A 2023 network meta-analysis of randomized clinical trials in castration-resistant prostate cancer (CRPC) found that while second-generation androgen receptor inhibitors (ARIs) like enzalutamide, apalutamide, and darolutamide are more effective than bicalutamide in treating CRPC, they are associated with different adverse event profiles. Specifically, enzalutamide showed a significantly higher rate of hypertension and fatigue compared to bicalutamide [1].

Comparative Efficacy Adverse Event Profile Castration-Resistant Prostate Cancer

Purity and Identity Specifications for (R)-Bicalutamide (CAS 90357-06-5) from Commercial Suppliers

Commercially available (R)-bicalutamide (as the racemate) is typically supplied with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Key physical specifications include a melting point range of 194 - 198 °C and a white to almost white crystalline appearance . These specifications are critical for ensuring the identity and quality of the compound for reproducible research.

Analytical Chemistry Quality Control Procurement Specification

Targeted Research and Industrial Applications for (R)-Bicalutamide (90357-06-5) Based on Quantitative Differentiation


In Vitro Androgen Receptor (AR) Pharmacology and Functional Antagonism Assays

The 60-fold higher activity of the (R)-enantiomer makes it the definitive choice for all in vitro AR pharmacology studies. Using racemic bicalutamide would dilute the active component with an inactive (S)-enantiomer, potentially skewing dose-response curves and underestimating true potency. Researchers should use pure (R)-bicalutamide to achieve a more accurate measurement of AR binding affinity (Ki), functional antagonism (IC50), and downstream gene expression modulation .

Pharmacokinetic and Drug Metabolism Modeling Requiring Long Half-Life Kinetics

For studies modeling the human pharmacokinetics of bicalutamide, the (R)-enantiomer is indispensable. Its 1-week half-life and 10-fold plasma accumulation are not replicated by the (S)-enantiomer or the racemate. Researchers designing in vivo xenograft models or conducting in vitro hepatocyte clearance assays should use (R)-bicalutamide to accurately reflect the slow clearance (0.043 mL/min/kg) and high steady-state exposure (~9 μg/mL) observed clinically .

Development of Novel Androgen Receptor-Targeted Therapies and Combination Regimens

As a well-characterized first-generation ARI, (R)-bicalutamide serves as an essential reference standard for benchmarking the activity, selectivity, and safety of novel AR-targeted agents. Comparative studies can leverage its known profile—lower hypertension and fatigue risk compared to enzalutamide—to position new chemical entities within the therapeutic landscape. Its distinct mechanism and metabolic pathway also make it a valuable tool for investigating rational drug combinations in CRPC models .

Quality Control and Analytical Reference Standard Preparation

The defined physical and chemical specifications for (R)-bicalutamide (purity ≥98% by HPLC, melting point 194-198 °C) support its use as an analytical reference standard . Laboratories performing quality control on generic bicalutamide formulations or developing new analytical methods (e.g., chiral HPLC separation, LC-MS/MS quantification) require a highly pure, well-characterized sample of the (R)-enantiomer for method validation and calibration curve generation.

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